molecular formula C9H14O2 B041975 Ethyl bicyclo[3.1.0]hexane-6-carboxylate CAS No. 72229-06-2

Ethyl bicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B041975
CAS RN: 72229-06-2
M. Wt: 154.21 g/mol
InChI Key: VVKKUHDTEJVVHE-UHFFFAOYSA-N
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Description

Ethyl bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound used in the preparation of penicillin bicyclic acrylate BRL 56173, which is highly stable to β-lactamase . It has a molecular weight of 156.18 g/mol .


Synthesis Analysis

The synthesis of Ethyl bicyclo[3.1.0]hexane-6-carboxylate involves a stereoselective process. The achiral catalysts used in the process were relatively unselective, resulting in close to a 1:1 exo/endo mixture . A study demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings of 0.005 mol % .


Molecular Structure Analysis

The molecular formula of Ethyl bicyclo[3.1.0]hexane-6-carboxylate is C8H12O3 . The InChI code is InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl bicyclo[3.1.0]hexane-6-carboxylate has a molecular weight of 156.18 g/mol . It has a topological polar surface area of 35.5 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 156.078644241 g/mol .

Scientific Research Applications

Application in Organic Synthesis

Scientific Field

Organic Synthesis

Summary of the Application

Ethyl bicyclo[3.1.0]hexane-6-carboxylate has been used in the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .

Methods of Application

The compound is used in a photoredox-catalyzed reaction under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Results or Outcomes

The reaction was highly diastereoselective, providing access to important building blocks for medicinal chemistry .

Application in Bioactive Compound Development

Scientific Field

Medicinal Chemistry

Summary of the Application

Bicyclo[2.1.1]hexanes, which can be synthesized from Ethyl bicyclo[3.1.0]hexane-6-carboxylate, are increasingly important in the development of bioactive compounds .

Methods of Application

The specific methods of application in medicinal chemistry are not detailed in the sources. However, it’s likely that the compound is incorporated into various stages of the drug development process .

Results or Outcomes

The high ring strain of these bicyclic scaffolds makes them valuable synthetic intermediates, but also challenging to synthesize .

Application in mGluR2/3 Agonists Development

Summary of the Application

Ethyl bicyclo[3.1.0]hexane-6-carboxylate has been used in the preparation of highly substituted bicyclo[3.1.0]hexane mGluR2/3 agonists . These agonists have potential medical applications for CNS disorders, including anxiety disorders, epilepsy, schizophrenia, cognition, Parkinson’s disease, and Alzheimer’s disease .

Methods of Application

Addition and elimination, carbene insertion, SN2 type cyclization, and application of Trost’s asymmetric allylic alkylation (AAA) are methods of choice for the construction of the ring system . Functionalization of the bicyclo[3.1.0]hexane core structure and synthesis of one of the most potent and selective mGluR2/3 agonists, MGS0028, are also reviewed .

Results or Outcomes

The synthesis of these mGluR2/3 agonists that bear a bicyclo[3.1.0]hexane core structure has been reported . These agonists are considered to be potent and selective .

Application in Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Summary of the Application

Ethyl bicyclo[3.1.0]hexane-6-carboxylate could potentially be used in the synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane .

Methods of Application

The specific methods of application in this synthesis are not detailed in the sources. However, it’s likely that the compound is incorporated into various stages of the synthesis process .

Results or Outcomes

The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane could potentially be achieved .

properties

IUPAC Name

ethyl bicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKKUHDTEJVVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508488
Record name Ethyl bicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bicyclo[3.1.0]hexane-6-carboxylate

CAS RN

72229-06-2
Record name Ethyl bicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SI Kozhushkov, R Langer, DS Yufit… - European Journal of …, 2004 - Wiley Online Library
Additions of ethyl or tert‐butyl diazoacetates to 4‐substituted cyclopentenes 6 and 17 under dirhodium tetraacetate/tetraoctanoate catalysis led to mixtures of tert‐butyl endo,exo‐ and …
J Meinwald, SS Labana… - Journal of the American …, 1963 - ACS Publications
The peracid oxidation of bicyclo [2.2. 1] heptadiene (I) gives bicyclo [3.1. 0] hex-2-ene-6-erodo-carboxaldehyde (Villa) rather than the expected epoxide II. Further transformations of this …
Number of citations: 363 pubs.acs.org
JA Monn, MJ Valli, SM Massey, RA Wright… - Journal of medicinal …, 1997 - ACS Publications
2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (9) was designed as a conformationally constrained analog of glutamic acid. For 9, the key torsion angles (τ 1 and τ 2 ) which …
Number of citations: 473 pubs.acs.org
AJ Anciaux, AJ Hubert, AF Noels… - The Journal of …, 1980 - ACS Publications
Rhodium (II) and palladium (II) carboxylates are efficient catalysts for the cyclopropanation of olefins bydiazo esters. Intramolecular competitions within diolefins and intermolecular …
Number of citations: 393 pubs.acs.org

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